Compound Description: R-VK4-40 is a novel dopamine D3 receptor antagonist. In rat models, it demonstrated a dose-dependent reduction in blood pressure and heart rate. Furthermore, it attenuated increases in blood pressure induced by oxycodone. []
Relevance: While not structurally similar to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, both compounds are being investigated for their potential therapeutic applications in treating substance use disorders. R-VK4-40's focus is on opioid and cocaine use disorders. []
Compound Description: R-VK4-116 is another novel dopamine D3 receptor antagonist. Similar to R-VK4-40, it exhibited a dose-dependent reduction in cocaine-induced increases in blood pressure and heart rate in rats. []
Relevance: Although structurally distinct from N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, R-VK4-116 shares the research focus on potential treatments for substance use disorders, particularly cocaine use disorder. []
Compound Description: SB-277,011A is a known dopamine D3 receptor antagonist. Unlike the novel compounds R-VK4-40 and R-VK4-116, it displayed undesirable cardiovascular effects in the presence of cocaine. []
Relevance: Despite the structural differences compared to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, SB-277,011A's classification as a dopamine D3 receptor antagonist highlights the ongoing research into this target for managing substance use disorders, even though its clinical translation has been hindered. []
Compound Description: GSK598,809 is a dopamine D3 receptor antagonist that, similar to SB-277,011A, has shown adverse cardiovascular effects in the presence of cocaine. []
Relevance: Although structurally different from N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, GSK598,809's history underscores the challenges and need for safer alternatives in developing dopamine D3 receptor antagonists for treating substance use disorders. []
Compound Description: NTB451 is identified as a potent inhibitor of necroptosis, a form of programmed cell death. It acts by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and disrupts the formation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. []
Relevance: NTB451 shares a core 1,2,4-triazole ring structure with N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both compounds also feature a thioether linkage attached to this core structure, suggesting potential similarities in their chemical properties or biological activities. []
Compound Description: Compound 5a is a 3,4,5-trisubstituted 1,2,4-triazole derivative synthesized and evaluated for its antimicrobial activity. It displayed significant activity against specific bacterial and fungal strains. []
Relevance: Similar to N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, compound 5a incorporates a 1,2,4-triazole ring system as a central structural motif. This shared scaffold, alongside the presence of a thioether linker in both compounds, suggests potential commonalities in their chemical properties or biological activities. []
7. N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d) []* Compound Description: Compound 5d, another 3,4,5-trisubstituted 1,2,4-triazole derivative, exhibited notable antimicrobial activity against various bacterial and fungal species. []* Relevance: Like N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, compound 5d possesses a central 1,2,4-triazole ring structure. Both molecules also incorporate a thioether group within their framework, suggesting possible similarities in their chemical behavior or biological effects. []
Compound Description: This compound, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, displayed significant antioxidant activity. Its radical scavenging ability was found to be approximately 1.4 times higher than that of ascorbic acid. []
Relevance: Although not directly structurally similar, this compound falls under the same research theme as N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both are part of studies investigating novel compounds with potential medical applications, such as antioxidant and anticancer activities. []
Compound Description: This compound is another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating substantial antioxidant activity. Its efficacy in scavenging free radicals was determined to be around 1.4 times greater than that of ascorbic acid. []
Relevance: While not directly structurally related, this compound aligns with the research direction of exploring novel compounds, much like N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide. Both are part of broader investigations into new chemical entities with potential therapeutic properties, including antioxidant and anticancer activities. []
Compound Description: This derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited potent anticancer activity, particularly against the human glioblastoma U-87 cell line. []
Relevance: While not structurally analogous, this compound shares a research focus with N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide, highlighting the ongoing exploration of novel chemical entities for potential medicinal applications, including their anticancer potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.